molecular formula C5H12N2O3S B8475856 N-morpholin-4-yl-methanesulfonamide

N-morpholin-4-yl-methanesulfonamide

Cat. No. B8475856
M. Wt: 180.23 g/mol
InChI Key: UPBZMGVRSCAIOL-UHFFFAOYSA-N
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Patent
US07524964B2

Procedure details

Using the adapted Tozer procedure of Example 1, NEt3 (2.8 mL) and methanesulfonyl chloride Compound 1i (2.3 g, 20.0 mmol) were added to a solution of morpholin-4-ylamine Compound 11a (2.1 g, 20.0 mmol) in 20 mL of CH2Cl2 at 0° C. under a N2 atmosphere. The mixture was stirred and warmed to ambient temperature over a 2 hr period, then the reaction was quenched with water (10 mL). The organic layer was diluted with CH2Cl2 (60 mL) and washed with water and brine, separated and dried with anhydrous Na2SO4, then filtered and concentrated in vacuo to afford N-morpholin-4-yl-methanesulfonamide Compound 11b as an oil.
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1i
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
11a
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[CH3:8][S:9](Cl)(=[O:11])=[O:10].[N:13]1([NH2:19])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>C(Cl)Cl>[N:13]1([NH:19][S:9]([CH3:8])(=[O:11])=[O:10])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
CCN(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
1i
Quantity
2.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)N
Name
11a
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (10 mL)
ADDITION
Type
ADDITION
Details
The organic layer was diluted with CH2Cl2 (60 mL)
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)NS(=O)(=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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